tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Overview
Description
Tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is a synthetic organic compound widely studied for its diverse chemical properties and biological activities. As a derivative of benzoazepine, it presents intriguing structural features that make it a subject of interest in pharmaceutical and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves multi-step organic reactions. The process generally starts with the formation of the benzo[b]azepine scaffold, followed by specific functional group modifications to introduce the tert-butyl carbamate moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control play crucial roles in ensuring efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: Often involving reagents like KMnO₄ or CrO₃.
Reduction: Utilizing agents like NaBH₄ or LiAlH₄.
Substitution Reactions: Particularly nucleophilic substitutions using alkyl halides or other electrophiles.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents (for oxidation reactions)
Reducing agents (for reduction reactions)
Bases or acids to catalyze substitution reactions.
Major Products Formed: The products formed depend on the specific reaction conditions. For instance, oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols or amines.
Scientific Research Applications
Tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pathways often implicated include modulation of enzymatic activity or interference with signal transduction processes.
Comparison with Similar Compounds
Compared to other benzo[b]azepine derivatives, tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate showcases unique attributes, such as enhanced stability and selectivity in biological systems. Similar Compounds Include:
1-Methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Tert-butyl 1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylcarbamate
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Properties
IUPAC Name |
tert-butyl N-(1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-11-9-13(19)10-7-5-6-8-12(10)18(4)14(11)20/h5-8,11H,9H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGYFNNBICWLMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C2N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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